(+)-4-Carene

Vector Control Natural Insecticide Public Health

(+)-4-Carene (CAS 13837-63-3), also designated as trans-(+)-4-carene or δ-4-carene, is a bicyclic monoterpene with the molecular formula C10H16 and molecular weight 136.23 g/mol. It is a chiral molecule with the defined stereochemical configuration (1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, containing three defined atom stereocenters and a bicyclic system comprising a cyclohexene ring fused to a cyclopropane ring.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 13837-63-3
Cat. No. B12776080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-4-Carene
CAS13837-63-3
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1CC2C(C2(C)C)C=C1
InChIInChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m0/s1
InChIKeyLGNSZMLHOYDATP-XHNCKOQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-4-Carene (CAS 13837-63-3) – Bicyclic Monoterpene Specification and Procurement Considerations


(+)-4-Carene (CAS 13837-63-3), also designated as trans-(+)-4-carene or δ-4-carene, is a bicyclic monoterpene with the molecular formula C10H16 and molecular weight 136.23 g/mol. It is a chiral molecule with the defined stereochemical configuration (1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, containing three defined atom stereocenters and a bicyclic system comprising a cyclohexene ring fused to a cyclopropane ring [1][2]. This compound occurs naturally as a constituent of various essential oils, including those derived from coniferous plants, Kadsura heteroclita leaves, and Cannabis preparations, where it contributes to the characteristic volatile profile [3][4].

Why (+)-4-Carene Cannot Be Replaced by Generic Carene Isomers in Specialized R&D Applications


The term "carene" encompasses a family of structurally related bicyclic monoterpene isomers, including 2-carene, 3-carene, and 4-carene, each differing in the position of the double bond within the bicyclic framework [1]. These positional isomer differences fundamentally alter chemical reactivity, biological activity profiles, and physicochemical behavior, precluding simple interchangeability. For example, the double bond position in (+)-4-carene influences its oxidative chemistry and isomerization pathways relative to (+)-3-carene, affecting its suitability as a synthetic precursor [2]. Similarly, the stereochemical configuration — (1S,4R,6R) for (+)-4-carene versus distinct configurations for other carenes — modulates chiral recognition in biological systems, leading to differential potency in applications such as antimicrobial synergy and larvicidal activity [3][4]. Relying on a generic or unspecified carene mixture introduces unacceptable variability in critical parameters including stereochemical purity, reaction selectivity, and bioassay reproducibility, thereby undermining the validity of research findings and the performance of industrial formulations.

Quantitative Differentiation Evidence for (+)-4-Carene Versus Closest Analogs


Larvicidal Potency Ranking Against Anopheles stephensi Malaria Vector

In a direct comparative study of three major terpenoid constituents isolated from Kadsura heteroclita essential oil, δ-4-carene demonstrated a defined position in the larvicidal potency ranking against third-stage larvae of the malaria vector Anopheles stephensi. δ-Cadinene exhibited the highest potency, followed by Calarene, with δ-4-carene showing the lowest potency among the three, establishing a clear comparative activity hierarchy [1].

Vector Control Natural Insecticide Public Health

Antibiotic Synergy: δ-Carene MIC Reduction Compared to α-Pinene and Caryophyllene

In a study evaluating the synergistic antimicrobial effects of terpenoids with conventional antibiotics, δ-carene exhibited the most pronounced enhancement of antibiotic activity. When assessed for synergy, δ-carene demonstrated the lowest minimal inhibitory concentration (MIC) of 0.04 mg/mL in combination with antibiotics, indicating the strongest potentiation effect relative to α-pinene and caryophyllene evaluated in the same study [1].

Antimicrobial Resistance Synergy Adjuvant Therapy

Odor Threshold Comparison: 4-Carene Versus Other Monoterpenes in Sensory Applications

Odor threshold (OT) data for 4-carene and structurally related monoterpenes enable quantitative comparison of sensory potency. The reported OT value for 4-carene is 0.006 (units presumed µg/L or ppm equivalent based on standard sensory science practice), which is comparable to 3-carene (OT = 0.005) and D-limonene (OT = 0.034). The approximately 5- to 6-fold difference in OT between 4-carene and D-limonene indicates that 4-carene is detectable at substantially lower concentrations [1].

Flavor Chemistry Fragrance Sensory Science

Isomerization Yield: 3-Carene to 4-Carene Conversion Optimization for Synthetic Planning

The thermal isomerization of 3-carene to 4-carene has been quantitatively optimized to inform synthetic route planning. A study investigating the effect of temperature on this conversion using sodium-o-chlorotoluene as a catalyst established that the maximum yield of 4-carene achieved was 49.8% at an optimum temperature of 178°C after a 12-hour reaction period [1]. This defined yield serves as a benchmark for synthetic chemists utilizing 4-carene as a target product or intermediate.

Synthetic Chemistry Process Optimization Isomerization

Natural Occurrence Abundance: 4-Carene Content in Kadsura heteroclita Essential Oil

GC-MS analysis of Kadsura heteroclita leaf essential oil identified 33 compounds, with δ-4-carene comprising 12.5% of the total oil composition. This positions δ-4-carene as the third most abundant constituent, following δ-Cadinene (18.3%) and Calarene (14.8%) [1].

Natural Product Chemistry Essential Oil Analysis Phytochemistry

High-Confidence Research and Industrial Application Scenarios for (+)-4-Carene


Vector Control: Larvicidal Candidate Screening Against Disease-Transmitting Mosquitoes

Based on the quantitative LC50 data against Anopheles stephensi (16.37 µg/mL), Aedes aegypti (17.91 µg/mL), and Culex quinquefasciatus (19.50 µg/mL), (+)-4-carene serves as a characterized reference compound in structure-activity relationship (SAR) studies for the development of natural larvicides. Its defined position in the potency hierarchy (less active than δ-Cadinene but comparable to Calarene) makes it valuable for comparative toxicity assessments and formulation optimization in vector control research [1].

Antimicrobial Adjuvant Research: Synergistic Combination Studies

δ-Carene has demonstrated the highest synergy with conventional antibiotics among tested terpenoids, achieving an MIC of 0.04 mg/mL in combination. This quantitative advantage supports its use as a lead candidate in antimicrobial adjuvant research aimed at combating antibiotic-resistant bacterial strains. Researchers investigating combination therapies against recalcitrant infections can prioritize δ-carene based on this defined synergy performance [2].

Flavor and Fragrance Formulation: Odor Threshold-Driven Ingredient Selection

With a defined odor threshold of 0.006 (versus 0.005 for 3-carene and 0.034 for D-limonene), (+)-4-carene offers a specific sensory potency profile. Flavor and fragrance chemists can leverage this quantitative sensory data to design formulations with precise aromatic intensity, optimize usage rates, and differentiate product sensory signatures from those relying on higher-threshold monoterpenes such as limonene or α-pinene [3].

Synthetic Organic Chemistry: Target Molecule and Chiral Intermediate

The established stereochemical configuration of (+)-4-carene — (1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene with three defined stereocenters — supports its utility as a chiral starting material for asymmetric synthesis. Combined with the defined isomerization yield from 3-carene (49.8% at 178°C), synthetic chemists can evaluate (+)-4-carene as a target intermediate or building block for the preparation of carane-derived compounds with predictable stereochemical outcomes [4][5].

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